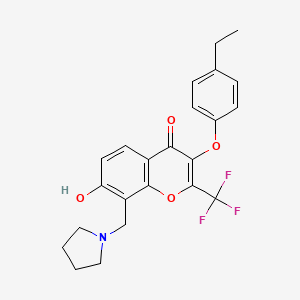

![molecular formula C19H22N2O2S B4064824 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)

1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Overview

Description

Synthesis Analysis

The synthesis of 1-[(4-tert-Butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole in the presence of triethylamine. This process leads to the formation of the title compound, showcasing a method for introducing the sulfonyl functional group to the benzimidazole ring (Abdireymov et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound reveals a significant dihedral angle between the benzimidazole and benzene rings, indicating a non-planar configuration that could influence its chemical reactivity and interaction with other molecules. Additionally, the tert-butyl group exhibits rotational disorder, highlighting the dynamic aspect of its molecular structure (Abdireymov et al., 2011).

Chemical Reactions and Properties

1-[(4-tert-Butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole participates in various chemical reactions characteristic of benzimidazoles and sulfonyl compounds. The presence of the sulfonyl group allows for sulfonylation reactions, contributing to the compound's versatility in chemical synthesis and modifications.

Physical Properties Analysis

The crystal structure of the compound is characterized by weak intermolecular C—H⋯O hydrogen bonds that link the molecules into chains, suggesting that these interactions play a role in determining its solid-state arrangement and potentially affecting its solubility and stability (Abdireymov et al., 2011).

Scientific Research Applications

Benzimidazole Applications in Scientific Research

Anticancer Potential : Benzimidazole derivatives are explored for their anticancer properties through various mechanisms, including intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition, highlighting their broad therapeutic potential against cancer (Akhtar et al., 2019).

Antifungal and Immunomodulating Activities : The antifungal activity of 1,4-benzothiazine azole derivatives, including benzimidazole compounds, has been demonstrated in vitro and in vivo. These compounds also exhibit immunomodulating activity, enhancing their effectiveness in treating fungal infections (Schiaffella & Vecchiarelli, 2001).

Antioxidant Capacity : The antioxidant capacity of synthetic phenolic antioxidants (SPAs), including benzimidazole derivatives, is significant. These compounds are used in various industrial and commercial products to retard oxidation and extend shelf life. The environmental occurrence, human exposure, and potential toxicity of SPAs like benzimidazole derivatives are areas of ongoing research (Liu & Mabury, 2020).

Synthetic Procedures and Biological Interest : The synthesis of 2-guanidinobenzazoles, including benzimidazole derivatives, is of considerable interest due to their potential therapeutic applications. These compounds exhibit a range of pharmacological activities, underscoring their importance in medicinal chemistry (Rosales-Hernández et al., 2022).

properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)16-8-6-15(7-9-16)19(3,4)5/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCQNBPYTXICMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4064756.png)

![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)

![methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4064769.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)

![8-(4-bromophenyl)-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione](/img/structure/B4064792.png)

![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)

![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4064809.png)

![4,7,7-trimethyl-1-(4-morpholinylcarbonyl)-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4064827.png)

![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)

![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4064848.png)